(Z)-2-(4-phenylpiperazin-1-yl)-5-(2,3,4-trimethoxybenzylidene)thiazol-4(5H)-one
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Description
(Z)-2-(4-phenylpiperazin-1-yl)-5-(2,3,4-trimethoxybenzylidene)thiazol-4(5H)-one, also known as TTP488, is a small molecule that has been extensively studied for its potential therapeutic applications in various neurological disorders.
Scientific Research Applications
Cerebral Protective Agents and Anti-anoxic Activity
Research has identified derivatives of thiazole, oxazole, and imidazole with significant anti-anoxic (AA) activity, demonstrating effectiveness in anti-lipid peroxidation assays and inhibition of arachidonate-induced cerebral edema in rats. Such compounds, including variations with 4-methylpiperazin-1-yl groups, have been synthesized and tested, showing promise as cerebral protective agents due to their structure-activity relationships in AA activity (Ohkubo et al., 1995).
Antimicrobial Agents
Several studies have synthesized and evaluated thiazole derivatives for their antimicrobial efficacy. For instance, novel 2-arylbenzothiazole analogs bearing fluorine and piperazine moieties have shown excellent bacterial growth inhibition against Gram-positive bacteria such as Staphylococcus aureus. These findings suggest the potential of such compounds in addressing resistant bacterial strains (Al-Harthy et al., 2018).
Anticancer Activity
The synthesis and evaluation of various thiazolidinone and thiazole derivatives have demonstrated significant anticancer activity. Research focusing on the design and synthesis of these compounds has yielded molecules with potent activity against a range of cancer cell lines, including breast, lung, and colon cancer models. These studies highlight the therapeutic potential of these compounds as novel anticancer agents, with some derivatives showing higher activity than reference drugs in preclinical models (Ravinaik et al., 2021).
Anti-inflammatory and Enzyme Inhibition
Compounds derived from thiazol-4-ones have been investigated for their anti-inflammatory responses and inhibitory activity against enzymes such as xanthine oxidase. These studies have identified compounds with potent inhibitory effects and anti-inflammatory responses, suggesting their potential use in treating conditions associated with inflammation and oxidative stress (Smelcerovic et al., 2015).
Properties
IUPAC Name |
(5Z)-2-(4-phenylpiperazin-1-yl)-5-[(2,3,4-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4S/c1-28-18-10-9-16(20(29-2)21(18)30-3)15-19-22(27)24-23(31-19)26-13-11-25(12-14-26)17-7-5-4-6-8-17/h4-10,15H,11-14H2,1-3H3/b19-15- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CARICCKQFZSLPQ-CYVLTUHYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=C2C(=O)N=C(S2)N3CCN(CC3)C4=CC=CC=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=C(C=C1)/C=C\2/C(=O)N=C(S2)N3CCN(CC3)C4=CC=CC=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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